1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate
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Overview
Description
1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structural features, including tert-butyl groups, an aminomethyl group, a fluorine atom, and a pyrazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a dicarbonyl compound under acidic or basic conditions to form the pyrazolidine ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, where the pyrazolidine is reacted with formaldehyde and a secondary amine.
tert-Butyl Ester Formation: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers or materials with specific electronic or mechanical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Mechanism of Action
The mechanism of action of 1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
1,2-di-tert-butyl 4-(aminomethyl)-4-chloropyrazolidine-1,2-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine.
1,2-di-tert-butyl 4-(aminomethyl)-4-bromopyrazolidine-1,2-dicarboxylate: Similar structure but with a bromine atom instead of fluorine.
1,2-di-tert-butyl 4-(aminomethyl)-4-iodopyrazolidine-1,2-dicarboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1,2-di-tert-butyl 4-(aminomethyl)-4-fluoropyrazolidine-1,2-dicarboxylate imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated analogs. The fluorine atom’s small size and high electronegativity can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
CAS No. |
2703774-18-7 |
---|---|
Molecular Formula |
C14H26FN3O4 |
Molecular Weight |
319.4 |
Purity |
95 |
Origin of Product |
United States |
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